molecular formula C18H17ClN6O2 B2590075 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-09-4

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2590075
CAS No.: 1019100-09-4
M. Wt: 384.82
InChI Key: UJYSLDWLDJLMHI-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. This compound was developed as part of a structure-activity relationship study to identify novel purine-based scaffolds with high affinity for PIM-1, PIM-2, and PIM-3 isoforms . The PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. By potently inhibiting PIM kinase activity, this compound induces apoptosis and inhibits proliferation in cancer cell lines, making it a valuable chemical probe for investigating PIM-dependent signaling pathways. Its specific structural features, including the 2-chlorobenzyl and 3,5-dimethylpyrazole groups, contribute to its optimized binding within the kinase's ATP-binding pocket and its notable selectivity profile . Consequently, this inhibitor is a critical research tool for preclinical studies aimed at validating PIM kinases as therapeutic targets and for exploring the efficacy of PIM inhibition in various oncological contexts, both as a single agent and in combination with other targeted therapies.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c1-10-8-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-6-4-5-7-13(12)19/h4-8H,9H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSLDWLDJLMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine family. Its complex structure, featuring a purine core with various functional groups, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H19ClN6O2
  • Molecular Weight : 398.8 g/mol
  • CAS Number : 1019100-20-9

Structural Features

The compound includes:

  • A chlorobenzyl group at the 7-position.
  • A pyrazolyl group at the 8-position.
  • A methyl group at the 3-position of the purine ring.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potential inhibitor of key enzymes involved in cancer pathways, particularly targeting the Kras protein , which is frequently mutated in various cancers.

Case Studies

  • In vitro Studies :
    • The compound showed cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values observed were as low as 0.01 µM for MCF7 cells, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action :
    • The mechanism involves the inhibition of enzyme activities linked to tumor growth and proliferation. In particular, it has been noted for its ability to disrupt signaling pathways associated with cancer cell survival .

Antiviral and Anti-inflammatory Properties

In addition to its anticancer activity, the compound is being explored for antiviral and anti-inflammatory applications. Its ability to interact with various biological targets suggests potential therapeutic uses beyond oncology.

Comparative Analysis of Similar Compounds

CompoundStructural FeaturesBiological Activity
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dioneSimilar pyrazole and purine structureAntiviral and anticancer properties
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorobenzyl)-7-methyl-3-methyl-1H-purine-2,6(3H,7H)-dioneChlorobenzyl substitutionAnti-inflammatory effects
8-(methylamino)-7-(phenethyl)-purine derivativesVarying aryl substitutionsDiverse biological activities including enzyme inhibition

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from a suitable purine precursor. Key steps include:

  • Formation of the Purine Core : Alkylation and acylation reactions modify the core structure.
  • Introduction of Functional Groups : Nucleophilic substitutions introduce the chlorobenzyl and pyrazolyl groups.

This synthetic pathway is crucial for developing derivatives with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound : 7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione 7: 2-chlorobenzyl; 8: 3,5-dimethylpyrazole; 3: methyl C₁₈H₁₆ClN₆O₂ 402.8 Not provided Baseline structure
Analog 1 : 7-(2-Chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione 7: 2-chloro-6-fluorobenzyl C₁₈H₁₅ClFN₆O₂ 402.8 1019100-14-1 Fluorine addition at benzyl position; increased electronegativity
Analog 2 : 7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione 8: 3-hydroxypropylamino C₁₆H₁₈ClN₅O₃ 387.8 Not provided Replacement of pyrazole with hydroxypropylamino group; reduced heterocyclic bulk
Analog 3 : 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione 7: 2-methylallyl C₁₆H₁₈N₆O₂ 326.4 1014072-87-7 Chlorobenzyl replaced with methylallyl; loss of aromaticity and halogen

Key Findings :

Substituent Effects on Molecular Weight and Polarity: The target compound and Analog 1 share nearly identical molecular weights (402.8 g/mol) due to the substitution of a fluorine atom in place of a hydrogen in the benzyl group. This minor change increases polarity and may enhance binding to hydrophobic enzyme pockets . Analog 2 exhibits a lower molecular weight (387.8 g/mol) due to the replacement of the pyrazole ring with a smaller hydroxypropylamino group. Analog 3 has the lowest molecular weight (326.4 g/mol) and lacks halogen atoms, which may reduce metabolic stability compared to the target compound .

Impact of Halogenation :

  • The 2-chlorobenzyl group in the target compound and Analog 1 introduces electron-withdrawing effects, which could stabilize charge-transfer interactions in enzymatic binding sites. The additional fluorine in Analog 1 may further enhance these interactions through increased electronegativity .

Heterocyclic vs. Aliphatic Substituents: The pyrazole group in the target compound and Analog 1 provides a rigid, planar structure conducive to π-π stacking interactions. In contrast, the hydroxypropylamino group in Analog 2 introduces conformational flexibility, which might broaden its interaction profile but reduce specificity .

Biological Implications: While specific activity data are unavailable, Analog 1’s fluorine substitution is a common strategy in drug design to improve pharmacokinetics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can their efficiencies be systematically compared?

  • Methodological Answer : Begin with scaffold-based synthesis using purine dione precursors. Compare routes via metrics such as yield, purity (HPLC/NMR), and reaction time. Utilize informer libraries (e.g., aryl halide chemistry libraries) to screen reaction conditions (e.g., catalysts, solvents) . For efficiency analysis, apply statistical tools like ANOVA to identify significant variables affecting yield .

Q. How should researchers assess the stability and optimal storage conditions for this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 60%). Monitor degradation via TLC, LC-MS, or UV-Vis spectroscopy. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Store in inert atmospheres (argon) with desiccants to minimize hydrolysis of the chlorobenzyl group .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^{13}C NMR for substituent positioning, and X-ray crystallography (if crystalline) for absolute configuration. Cross-validate purity via HPLC with diode-array detection (DAD) to detect trace impurities .

Advanced Research Questions

Q. How can quantum chemical calculations guide reaction optimization for this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, calculate activation energies for key steps (e.g., pyrazole coupling). Validate predictions experimentally using controlled kinetic studies. Integrate computational results with high-throughput screening (HTS) to narrow optimal conditions .

Q. What experimental design strategies are effective for optimizing reaction parameters (e.g., solvent, temperature) in its synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles. Use a fractional factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). Analyze responses (yield, purity) via response surface methodology (RSM). Example matrix:

VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)515
SolventDMFTHF
Post-analysis, refine conditions using a central composite design .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining product integrity?

  • Methodological Answer : Prioritize heat transfer efficiency (jacketed reactors) and mixing dynamics (impeller design) to avoid local hotspots during exothermic steps (e.g., cyclization). Use continuous-flow reactors for hazardous intermediates (e.g., chlorinated precursors). Monitor in-line via PAT (Process Analytical Technology) tools like FTIR .

Q. How can researchers resolve contradictions in reported synthetic yields for similar purine-dione derivatives?

  • Methodological Answer : Perform meta-analysis of published protocols to identify variables (e.g., reaction time, purification methods). Replicate key studies under controlled conditions, using standardized reagents. Apply Cheminformatics tools to correlate substituent effects (e.g., electron-withdrawing groups) with yield discrepancies .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing biological activity data involving this compound?

  • Methodological Answer : Use dose-response curves (IC50_{50}/EC50_{50}) with nonlinear regression (e.g., four-parameter logistic model). Validate significance via Student’s t-test or ANOVA. For high-dimensional data (e.g., SAR libraries), apply machine learning (e.g., random forests) to identify critical substituent features .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document all variables (e.g., reagent lot numbers, humidity levels). Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Use Collaborative Laboratory Studies to cross-validate results across independent labs .

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